molecular formula C19H22ClN3O2Si B12099779 6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde

6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde

Cat. No.: B12099779
M. Wt: 387.9 g/mol
InChI Key: NBYFRECYGRTBKM-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]pyridine core fused to a pyridine ring, with three critical functional groups:

  • 2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group: Stabilizes the pyrrolo[2,3-b]pyridine nitrogen during synthetic steps, preventing unwanted side reactions .
  • Pyridine-3-carboxaldehyde: Provides a reactive aldehyde moiety for downstream derivatization (e.g., Schiff base formation or cross-coupling reactions).

The SEM group is widely used in medicinal chemistry to protect amines, suggesting this compound is likely an intermediate in the synthesis of pharmaceuticals or bioactive molecules. The chloro and aldehyde groups further position it as a versatile scaffold for structural diversification.

Properties

Molecular Formula

C19H22ClN3O2Si

Molecular Weight

387.9 g/mol

IUPAC Name

6-[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carbaldehyde

InChI

InChI=1S/C19H22ClN3O2Si/c1-26(2,3)9-8-25-13-23-18(17-5-4-14(12-24)11-22-17)10-15-16(20)6-7-21-19(15)23/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

NBYFRECYGRTBKM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=C(C=CN=C21)Cl)C3=NC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde typically involves multiple steps. One common method includes the use of 2-(trimethylsilyl)ethanol and phosphorus trichloride to chlorinate the pyrrolo[2,3-b]pyridine core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Common Synthetic Route

  • Chlorination : Reaction of the pyrrolo[2,3-b]pyridine core with phosphorus trichloride.
  • Alkylation : Introduction of the trimethylsilyl ether group using 2-(trimethylsilyl)ethanol.
  • Oxidation : Conversion to the carboxaldehyde form through oxidation reactions.

Scientific Research Applications

The compound exhibits a wide range of applications across various scientific disciplines:

Medicinal Chemistry

  • Drug Development : The compound serves as an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders. Its unique structure allows for modifications that can enhance biological activity.

Biological Studies

  • Biological Probes : It is used as a probe for studying enzyme interactions and cellular signaling pathways. The ability to modify its structure enables researchers to tailor its interactions with specific biological targets.

Organic Synthesis

  • Building Block : The compound is utilized as a building block for synthesizing more complex molecules. Its reactivity profile allows for functionalization at different positions on the pyrrolopyridine scaffold.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.
  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, making this compound a candidate for developing treatments for neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, showcasing its potential as a targeted therapy.

Mechanism of Action

The mechanism of action of 6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Similarities :

  • Core heterocycle : Both share a pyrrolopyridine backbone but differ in ring fusion positions (pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine).
  • Chlorine substitution : Compound 9b contains a 5-chloro substituent, analogous to the 4-chloro group in the target compound .

Key Differences :

Feature Target Compound Compound 9a/9b
Functional Groups SEM-protected amine, aldehyde Ethyl ester
Synthetic Yield Not reported 60% yield
Applications Likely intermediate for drug synthesis Building blocks for heterocyclic libraries

The ethyl ester group in 9a/9b simplifies synthesis but lacks the aldehyde’s reactivity, limiting its utility in conjugation reactions.

Pyrrolo-Triazolo-Pyrazine Derivatives (European Patent Compounds)

Structural Similarities :

  • Fused heterocycles : The patent compounds feature a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core, sharing nitrogen-rich aromatic systems with the target compound .

Key Differences :

Feature Target Compound Patent Compounds
Core Structure Pyrrolo[2,3-b]pyridine + pyridine Pyrrolo-triazolo-pyrazine + pyridine
Substituents SEM, chloro, aldehyde Carbamic acid esters, trifluoroacetate counterion
Applications Synthetic intermediate Likely kinase inhibitors or receptor ligands

The patent compounds exhibit greater structural complexity, suggesting advanced pharmacological targeting. Their carbamic acid esters may improve bioavailability, contrasting with the target compound’s aldehyde-driven reactivity.

Heterocyclic Amines in Processed Meats (e.g., IQ)

Structural Similarities :

  • Aromatic systems: IQ contains a fused imidazo[4,5-f]quinoline core, akin to the fused pyrrolopyridine in the target compound .

Key Differences :

Feature Target Compound IQ-Type Amines
Functional Groups SEM, chloro, aldehyde Amino, methyl, fused quinoline
Toxicity No reported carcinogenicity Classified as Group 2A carcinogens
Applications Pharmaceutical synthesis Byproducts in cooked meats

The amino group in IQ is critical for its mutagenicity, absent in the target compound. This highlights how minor structural changes (e.g., SEM protection vs. free amine) drastically alter toxicity profiles.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups References
6-[4-Chloro-1-(SEM)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde Pyrrolo[2,3-b]pyridine + pyridine 4-Chloro, SEM, carboxaldehyde Chloro, SEM, aldehyde -
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo[2,3-c]pyridine 5-Chloro, ethyl ester Chloro, ester
Patent compound (Pyridin-2-ylmethyl-carbamic acid ...) Pyrrolo-triazolo-pyrazine Carbamic acid ester, trifluoroacetate Ester, trifluoroacetate salt
IQ (2-amino-3-methylimidazo[4,5-f]quinoline) Imidazo[4,5-f]quinoline Amino, methyl Amino, methyl

Research Findings and Discussion

  • Synthesis : The 60% yield of compound 9b suggests feasible routes for pyrrolopyridine derivatives, though the target compound’s SEM and aldehyde groups may require specialized conditions.
  • Pharmacological Potential: The patent compounds’ triazolo-pyrazine core implies targeting of nucleotide-binding domains (e.g., kinases), whereas the target compound’s aldehyde could enable covalent inhibitor design.

Q & A

Basic Research Questions

Q. What are optimal strategies to improve the synthetic yield of 6-[4-chloro-1-((SEM)-protected)pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Low yields (e.g., 21% in SEM-protected analogs) often arise from steric hindrance or side reactions during protection/deprotection steps. Optimize reaction stoichiometry (e.g., SEM-Cl excess) and use anhydrous conditions to minimize hydrolysis. Monitor intermediates via ESI-MS (e.g., m/z 328.2 for SEM-protected intermediates) to identify bottlenecks . Catalytic screening (e.g., Pd or Cu catalysts) may improve coupling efficiency in heteroaromatic systems.

Q. How can researchers reliably characterize the aldehyde functionality in this compound?

  • Methodological Answer : Confirm the aldehyde group via:

  • ¹H NMR : Look for a singlet near δ 9.8–10.2 ppm (aldehyde proton).
  • IR Spectroscopy : Strong absorption at ~1700–1720 cm⁻¹ (C=O stretch).
  • Derivatization : React with hydroxylamine to form an oxime (confirmed by LCMS shift of m/z +15 for NH₂OH addition). Cross-reference with analogs like (E)-6-(trifluoromethyl)nicotinaldehyde derivatives .

Q. What purification techniques are recommended for SEM-protected intermediates?

  • Methodological Answer : SEM groups are moisture-sensitive. Use flash chromatography with silica gel pretreated with 1% triethylamine to prevent decomposition. For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in SEM-protected pyrrolopyridines?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry and SEM orientation. Compare with reported analogs (e.g., 6-benzylpyrrolo[2,3-b]pyridine derivatives in Acta Crystallographica). Use Cambridge Structural Database (CSD) surveys to identify common packing motifs, such as π-π stacking in pyridine rings .

Q. What catalytic systems are effective for reductive cyclization in SEM-protected heterocycles?

  • Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives (as CO surrogates) minimizes SEM group cleavage. Optimize conditions (e.g., 10 mol% Pd(OAc)₂, 1 atm CO, 80°C) based on nitroarene cyclization protocols. Monitor reaction progress via in situ FTIR for CO release .

Q. How to address contradictory NMR data for SEM-protected intermediates?

  • Methodological Answer : Contradictions (e.g., missing NH signals in DMSO-d₆) may arise from solvent-induced proton exchange. Use variable-temperature NMR (VT-NMR) in CDCl₃ to resolve broadened peaks. Compare with ¹H-¹³C HMQC to assign quaternary carbons adjacent to SEM groups .

Q. What strategies mitigate byproduct formation during SEM deprotection?

  • Methodological Answer : SEM cleavage with TBAF in THF often generates silica-based byproducts. Precipitate silicates by adding hexane post-reaction. For acid-sensitive substrates, use HF-pyridine in acetonitrile (0°C, 2 h) followed by rapid neutralization .

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